molecular formula C19H17NO5 B2980092 methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859142-27-1

methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B2980092
CAS No.: 859142-27-1
M. Wt: 339.347
InChI Key: DWENLMUFTKMYIJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic coumarin derivative with the molecular formula C 19 H 17 NO 5 . Coumarins are a significant class of organic compounds known for a wide spectrum of biological and pharmacological activities, which include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties . Furthermore, coumarin-based structures are extensively investigated as fluorescent chemosensors in bioorganic chemistry and materials science . This compound features a molecular structure that combines a 7-methoxy-2H-chromen-2-one (methoxy-substituted coumarin) core linked via a methyleneamino bridge to a methyl benzoate group. This structure is characteristic of compounds designed for advanced research applications. Specifically, 7-hydroxycoumarin and its synthetic analogs, such as this one, serve as valuable building blocks for developing novel anticancer agents . Researchers explore these compounds for their potential to inhibit critical biological processes, including tumor angiogenesis, microtubule polymerization, and specific enzyme functions . The presence of both coumarin and benzoate moieties in a single molecule makes it a compound of high interest for structure-activity relationship (SAR) studies and medicinal chemistry optimization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for comprehensive studies on the specific mechanisms and applications of coumarin derivatives.

Properties

IUPAC Name

methyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-13-7-8-14-12(9-18(21)25-17(14)10-13)11-20-16-6-4-3-5-15(16)19(22)24-2/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWENLMUFTKMYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine with methyl 2-chlorobenzoate under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the coumarin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

Medicine: The compound's anti-inflammatory properties have been explored for potential therapeutic applications. It may be used in the development of new anti-inflammatory drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

The mechanism by which methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. The exact pathways and molecular targets vary depending on the specific application and the type of biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can be compared to related coumarin derivatives and benzoate esters, as outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
Methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate Coumarin + 2-aminobenzoate No methoxy at coumarin position 7 Crystal structure resolved via SHELX
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid Coumarin + benzoic acid 4-methyl coumarin, ether linkage Lab research (anti-inflammatory assays)
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Coumarin + chloro-phenylacetamide 4-methyl coumarin, amide linkage Superior anti-inflammatory activity
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate Coumarin + 4-ethoxybenzoate 4-methyl coumarin, ester linkage Physicochemical studies
Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate Coumarin + propanoyl-aminobenzoate Methoxy at position 7, extended alkyl chain Structural analysis (unpublished)

Key Observations:

Linkage Type: The methyleneamino bridge contrasts with ester or amide linkages in related compounds (e.g., 4-ethoxybenzoate in or chloro-phenylacetamide in ), affecting conformational flexibility and hydrogen-bonding capacity.

Synthetic Pathways: The target compound’s synthesis likely follows methods similar to Hollauer et al. , where 4-hydroxycoumarin derivatives react with methyl 2-aminobenzoate under acidic or catalytic conditions. In contrast, sulfonylurea-based methyl benzoates (e.g., bensulfuron-methyl ) require pyrimidinyl-amino intermediates, highlighting divergent synthetic routes.

Biological and Physicochemical Properties:

  • Coumarin derivatives with electron-donating groups (e.g., methoxy) often exhibit enhanced bioactivity. For example, (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide shows potent anti-inflammatory effects due to its chloro-phenylacetamide substituent .
  • The methyl benzoate moiety in the target compound may improve membrane permeability compared to free carboxylic acids (e.g., 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid ).

Crystallographic and Spectroscopic Data: Crystal structures of related compounds (e.g., ) reveal planar coumarin cores with intermolecular hydrogen bonds involving the 2-oxo group. The target compound’s structure would likely exhibit similar packing motifs, resolvable via SHELXL . NMR data (¹H/¹³C) for analogs like Ph2–Ph6 confirm the diagnostic signals of methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm) groups.

Biological Activity

Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the condensation of 4-hydroxycoumarin with methyl 2-aminobenzoate, resulting in a structure that combines both coumarin and benzoate moieties. The following sections will detail its biological activity, supported by research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves a straightforward reaction pathway. The compound crystallizes in the orthorhombic space group Pca21, and its structure has been confirmed using various spectroscopic techniques including NMR and IR spectroscopy. The presence of specific functional groups such as methoxy and carbonyl groups contributes to its biological relevance .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC17H17NO4
Molecular Weight313.32 g/mol
Functional GroupsMethoxy, Carbonyl, Amine
Crystallization ConditionsOrthorhombic space group Pca21

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. This compound has shown potential as an antileishmaniasis agent , which is crucial given the limited treatment options available for this disease. A study conducted by Carneiro et al. (2021) highlighted the efficacy of this compound against Leishmania species, suggesting that it could serve as a lead compound for further drug development .

Antioxidant Activity

Coumarins are known for their antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. In vitro assays demonstrated that this compound exhibits a significant reduction in reactive oxygen species (ROS), indicating its potential application in therapeutic strategies aimed at oxidative damage .

Case Studies

  • Antileishmaniasis Activity : In a controlled laboratory setting, this compound was tested against Leishmania donovani. Results showed a dose-dependent inhibition of parasite growth, with IC50 values comparable to existing treatments .
  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound significantly reduced DPPH radical levels, affirming its potential as an antioxidant agent .

Table 2: Biological Activity Summary

Activity TypeAssessed Effectiveness
AntileishmaniasisEffective against Leishmania spp.
AntioxidantSignificant reduction in ROS
CytotoxicityLow cytotoxicity in normal cell lines

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

  • Metal Ion Complexation : Studies are being conducted to explore the interaction of this compound with metal ions such as Cu(II) and Gd(III), which may enhance its biological properties .
  • Mechanistic Studies : Further elucidation of the mechanisms underlying its antimicrobial and antioxidant activities could provide insights into optimizing its therapeutic applications.
  • In Vivo Studies : Transitioning from in vitro to in vivo models will be critical to assess the efficacy and safety profile of this compound in clinical settings.

Q & A

Q. What are the recommended methods for synthesizing methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate?

A multi-step synthesis approach is typically employed, involving:

  • Coupling reactions : Amide/amine bond formation between 7-methoxy-2-oxo-2H-chromene derivatives and methyl 2-aminobenzoate precursors. For example, analogous procedures involve activating carboxyl groups with coupling agents (e.g., DCC) under inert conditions .
  • Protection/deprotection strategies : Use of tert-butyl esters or methoxy groups to prevent side reactions during intermediate steps .
  • Purification : Column chromatography (silica gel, hexane/EtOH gradients) and recrystallization (e.g., methanol) to isolate pure products. Yield optimization often requires temperature control (e.g., 45°C for 1 hour) .

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • 1H/13C NMR : Key signals include:
    • Aromatic protons (δ 6.5–8.5 ppm) for the coumarin and benzoate moieties.
    • Methoxy groups (δ ~3.8–4.0 ppm) and carbonyl resonances (δ ~160–180 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 353.3 for C₁₉H₁₇NO₅) and fragmentation patterns .
  • IR spectroscopy : Stretching bands for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

Q. What crystallographic software is suitable for refining its crystal structure?

  • SHELXL : Widely used for small-molecule refinement. Key features include anisotropic displacement parameter refinement and handling of twinned data. Ensure high-resolution (<1.0 Å) X-ray data for accurate thermal motion modeling .
  • WinGX/ORTEP : For visualization and validation of hydrogen bonding networks and packing diagrams .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) between studies be resolved?

  • Statistical validation : Compare R-factors and goodness-of-fit (GoF) values across datasets. For example, SHELXL outputs like "L.S. residuals" highlight outliers in atomic positions .
  • Density functional theory (DFT) : Compute theoretical bond parameters (e.g., using Gaussian) to cross-validate experimental data .
  • Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion effects on geometry .

Q. What strategies optimize this compound’s solubility and stability in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the coumarin 7-position while preserving the core pharmacophore .
  • Co-crystallization : Use cyclodextrins or liposomes to enhance aqueous stability. Monitor degradation via HPLC at physiological pH (7.4) .

Q. How can structure-activity relationships (SAR) be explored for its potential as a kinase inhibitor?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Focus on the coumarin’s planar structure and hydrogen bonding with the benzoate .
  • In vitro assays : Measure IC₅₀ values against kinase panels, correlating substitutions (e.g., methoxy vs. ethoxy) with inhibitory potency .

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